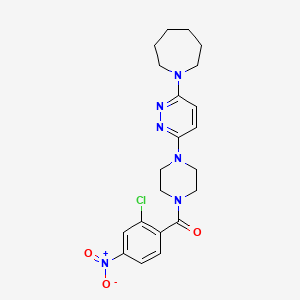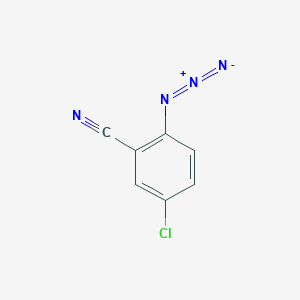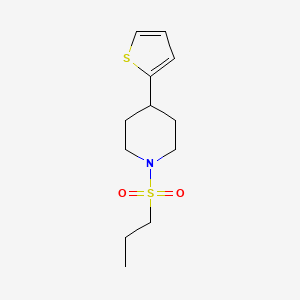
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of the benzenesulfonamide family, compounds of which have been widely studied for their diverse biological activities and chemical properties. The presence of the 4-chlorophenyl, trifluoromethyl, and pyrrolidinone groups suggests a potential for bioactivity and complex chemical behavior.
Synthesis Analysis
Synthesis of related benzenesulfonamide derivatives often involves multi-step reactions, starting with the preparation of the core benzenesulfonamide structure followed by various functionalization reactions to introduce specific groups such as chlorophenyl, trifluoromethyl, and pyrrolidinone. Techniques may include condensation reactions, sulfonamide formation, and subsequent modifications to introduce the desired functional groups (Mohamed-Ezzat et al., 2023).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives can be complex, with intramolecular interactions such as π-π stacking and hydrogen bonding playing a significant role in determining the overall structure and reactivity. X-ray crystallography is a common technique used to elucidate these structures, revealing details such as bond lengths, angles, and conformational preferences (Jacobs et al., 2013).
Chemical Reactions and Properties
Benzenesulfonamide derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, addition reactions, and hydrolysis, depending on the functional groups present. The reactivity can be significantly influenced by the electronic effects of substituents such as the chlorophenyl and trifluoromethyl groups (Żołnowska et al., 2016).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, including melting points, solubility, and crystallinity, can vary widely and are influenced by the molecular structure. These properties are critical for understanding the compound's behavior in biological systems and its chemical stability (Gowda et al., 2008).
Chemical Properties Analysis
The chemical properties of such compounds, including acidity/basicity, electrophilic/nucleophilic reactivity, and stability under various conditions, are determined by the nature and position of substituents on the benzenesulfonamide core. These properties are essential for predicting the compound's interactions with biological targets and its susceptibility to metabolic transformations (Siddiqui et al., 2008).
Aplicaciones Científicas De Investigación
Molecular Structure and Crystal Analysis
Research on benzenesulfonamide derivatives often focuses on understanding their molecular conformation and crystal structure. For instance, studies have explored the conformation and dihedral angles between benzene rings in various benzenesulfonamide compounds, revealing the significance of N-H...O hydrogen bonds in molecular chaining and crystal packing (B. Gowda et al., 2008). Additionally, the intermolecular interactions, including C-H...O, C-H...π, and C-H...Cl, play a crucial role in the isomorphous crystal structures of these compounds, underscoring the impact of chlorine atom positioning on crystal packing variations (J. Bats et al., 2001).
Synthesis and Characterization
The synthesis and characterization of benzenesulfonamide derivatives are pivotal for developing new pharmaceuticals and chemicals. Techniques like microwave irradiation have been employed to synthesize 4-(2-substituted hydrazinyl)benzenesulfonamides, demonstrating their potential as carbonic anhydrase inhibitors with significant inhibitory effects on specific isoforms (H. Gul et al., 2016). These findings highlight the versatility of benzenesulfonamides in medicinal chemistry, especially in targeting enzymes related to diseases.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3S/c19-13-5-7-14(8-6-13)24-11-12(9-17(24)25)10-23-28(26,27)16-4-2-1-3-15(16)18(20,21)22/h1-8,12,23H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQSMPHIKLOFAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2480850.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-ethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2480851.png)




![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2480861.png)
![Methyl 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)benzoate](/img/structure/B2480862.png)

![5-Bromo-6-chloro-N-[2-[cyclopropyl(methyl)amino]ethyl]pyridine-2-carboxamide](/img/structure/B2480866.png)
![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)

![2-{[5-(furan-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2480871.png)
